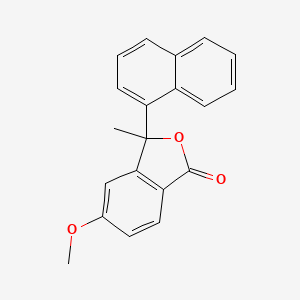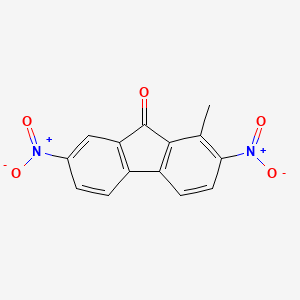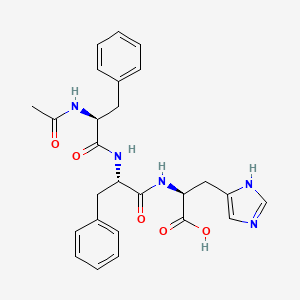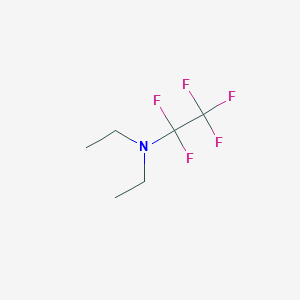![molecular formula C15H20O4S2 B14563543 Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate CAS No. 61713-27-7](/img/structure/B14563543.png)
Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate is an organic compound characterized by the presence of two ester groups and a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate typically involves the reaction of ethyl bromoacetate with a disulfide compound under basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, with potassium carbonate as the base. The reaction mixture is stirred at an elevated temperature, usually around 50°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amides or esters.
Scientific Research Applications
Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate involves the interaction of its disulfide bridge with thiol groups in proteins or other molecules. This interaction can lead to the formation of stable disulfide bonds, which can alter the structure and function of the target molecules. The ester groups can also participate in hydrolysis reactions, releasing the corresponding acids and alcohols .
Comparison with Similar Compounds
Similar Compounds
Diethyl phenylmalonate: An aromatic malonic ester used in the synthesis of barbiturates.
Diethyl 2,2’-disulfanediyldibenzoate: A similar compound with a disulfide bridge and ester groups.
Uniqueness
Diethyl 2,2’-[(phenylmethylene)disulfanediyl]diacetate is unique due to its specific structural features, including the phenylmethylene group and the disulfide bridge.
Properties
CAS No. |
61713-27-7 |
|---|---|
Molecular Formula |
C15H20O4S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl-phenylmethyl]sulfanylacetate |
InChI |
InChI=1S/C15H20O4S2/c1-3-18-13(16)10-20-15(12-8-6-5-7-9-12)21-11-14(17)19-4-2/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI Key |
XGJXWLIDSJJZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(C1=CC=CC=C1)SCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Dichloro-3,4-dihydro[1,1'-biphenyl]-2,3,4-triol](/img/structure/B14563466.png)



![N'-(2,6-Diethylphenyl)-N-{[(dimethylcarbamoyl)(methyl)amino]sulfanyl}-N-methylmethanimidamide](/img/structure/B14563490.png)






![3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14563526.png)


